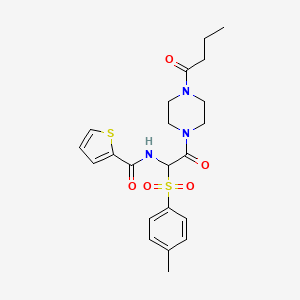

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

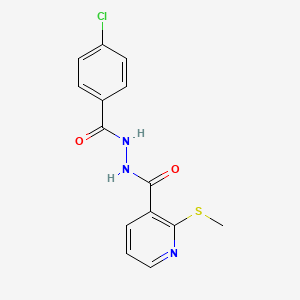

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide, also known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. Glutaminase is an enzyme that plays a crucial role in the metabolism of glutamine, an amino acid that is essential for cell growth and proliferation. BPTES has been found to have potential therapeutic applications in cancer treatment and other diseases that involve abnormal glutamine metabolism.

Applications De Recherche Scientifique

Anticancer and Antibacterial Activities

One notable application of thiophene-2-carboxamide derivatives is in the field of anticancer research. Studies have shown that certain derivatives, including similar compounds, possess significant anticancer activities against various cancer cell lines. These compounds exhibit promising binding characteristics and pharmacokinetic mechanisms, as confirmed by optical spectroscopic, anticancer, and docking studies. The interaction of these derivatives with carrier proteins like Human Serum Albumin (HSA) has been explored, highlighting their potential as therapeutic agents in cancer treatment (Shareef et al., 2016).

Antimicrobial Activities

Thiophene-2-carboxamide derivatives also display significant antimicrobial activities. They have been synthesized and tested against a variety of bacterial and fungal strains, showing considerable effectiveness. This antimicrobial property makes them valuable for further research and development in creating new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Babu et al., 2013).

Neuroinflammation Imaging

In the realm of neurology, specific thiophene-2-carboxamide derivatives have been synthesized for potential use as PET agents in imaging neuroinflammation, specifically targeting the IRAK4 enzyme. This application is critical in diagnosing and studying neuroinflammatory conditions, offering a non-invasive method to monitor disease progression and response to treatment (Wang et al., 2018).

Cholinesterase Inhibition

Research has also been conducted on thiophene-2-carboxamide Schiff base derivatives for their potential as cholinesterase inhibitors. These compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurological functions. Their inhibition is a promising strategy in treating neurodegenerative diseases like Alzheimer's, indicating the versatility of thiophene-2-carboxamide derivatives in therapeutic applications (Kausar et al., 2021).

Propriétés

IUPAC Name |

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S2/c1-3-5-19(26)24-11-13-25(14-12-24)22(28)21(23-20(27)18-6-4-15-31-18)32(29,30)17-9-7-16(2)8-10-17/h4,6-10,15,21H,3,5,11-14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJYRPJOIIMPDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2817597.png)

![N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2817599.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2,4-dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide](/img/structure/B2817604.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)